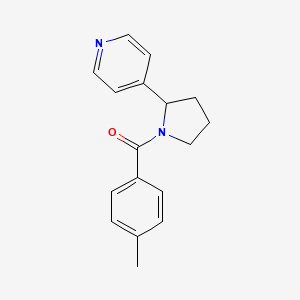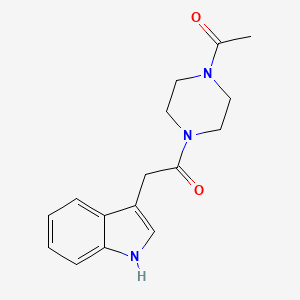
(4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, also known as MPHP, is a synthetic stimulant drug that belongs to the cathinone class. It is a designer drug that has gained popularity in recent years due to its potent psychoactive effects. MPHP is structurally similar to other cathinone derivatives, such as mephedrone and methylone, which have been associated with adverse health effects and addiction. Despite its potential risks, MPHP has been the subject of scientific research due to its unique chemical properties and potential therapeutic applications.
Mecanismo De Acción
(4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone acts on the central nervous system by increasing the release of dopamine and serotonin, which are neurotransmitters that regulate mood and behavior. It also inhibits the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This results in an increase in the activity of dopaminergic and serotonergic neurons, which are associated with feelings of pleasure and reward.
Biochemical and physiological effects:
(4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to have a range of biochemical and physiological effects. It increases heart rate and blood pressure, which can lead to cardiovascular complications. It also causes hyperthermia, which can lead to dehydration and electrolyte imbalances. (4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been associated with seizures, psychosis, and other adverse health effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has several advantages and limitations for lab experiments. Its potent psychoactive effects make it a useful tool for studying the neurochemical basis of behavior and cognition. However, its potential for abuse and addiction makes it a challenging substance to work with. Additionally, the synthesis of (4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone requires specialized equipment and expertise, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on (4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone. One area of interest is its potential use as a treatment for depression and other psychiatric disorders. Another area of interest is its potential use as a cognitive enhancer and performance enhancer. Additionally, there is a need for further research on the biochemical and physiological effects of (4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, as well as its potential for abuse and addiction. Overall, (4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is a complex and fascinating substance that has the potential to advance our understanding of the brain and behavior.
Métodos De Síntesis
(4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone can be synthesized through a multi-step process involving the condensation of 4-methylpropiophenone with pyrrolidine and 4-pyridinecarboxaldehyde. The resulting product is purified through chromatography and recrystallization to obtain (4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone in its pure form. The synthesis of (4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is a complex process that requires specialized equipment and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
(4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have an affinity for the dopamine transporter and serotonin transporter, which are involved in the regulation of mood and behavior. (4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been studied for its potential use as a treatment for depression, anxiety, and other psychiatric disorders. Additionally, (4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been investigated for its potential use as a cognitive enhancer and performance enhancer.
Propiedades
IUPAC Name |
(4-methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-4-6-15(7-5-13)17(20)19-12-2-3-16(19)14-8-10-18-11-9-14/h4-11,16H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJMIANTEUHKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-acetyl-N-[(4-fluorophenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7514710.png)

![N-cyclohexyl-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7514716.png)
![1-acetyl-N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7514720.png)
![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7514727.png)
![N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide](/img/structure/B7514739.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7514746.png)
![[4-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514753.png)


![N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7514767.png)
![5-(3-Methoxyphenyl)-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7514768.png)

![2-chloro-N-[1-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B7514786.png)